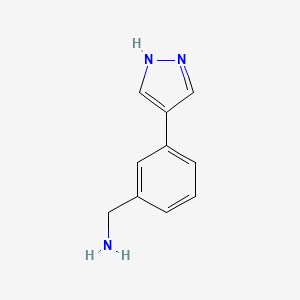
3-(4-Pyrazolyl)benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyrazolyl)benzylamine is a compound that features a benzylamine moiety substituted with a pyrazole ring at the para position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both benzylamine and pyrazole functionalities in a single molecule makes this compound an interesting subject for research in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyrazolyl)benzylamine typically involves the formation of the pyrazole ring followed by its attachment to the benzylamine moiety. One common method is the condensation of 1,3-diketones with hydrazine to form the pyrazole ring . The resulting pyrazole can then be coupled with benzylamine through various synthetic strategies, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Pyrazolyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The benzylamine moiety can be oxidized to form benzaldehyde or benzoic acid derivatives.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyrazolyl)benzylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Pyrazolyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity . The benzylamine moiety can enhance the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-(4-Pyrazolyl)aniline: Similar structure but with an aniline moiety instead of benzylamine.
3-(4-Pyrazolyl)phenol: Contains a phenol group, offering different reactivity and biological activity.
3-(4-Pyrazolyl)benzoic acid: Features a carboxylic acid group, which can influence its solubility and pharmacokinetics.
Uniqueness: 3-(4-Pyrazolyl)benzylamine is unique due to the combination of the benzylamine and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H11N3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
[3-(1H-pyrazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,5,11H2,(H,12,13) |
InChI-Schlüssel |
ZEWXCQFXIIMMLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
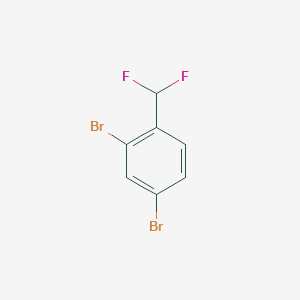
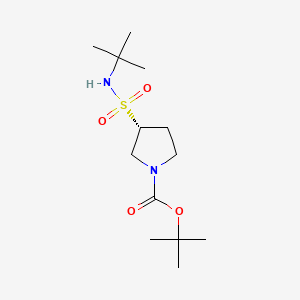
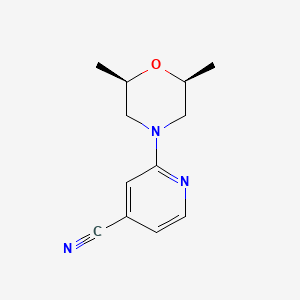
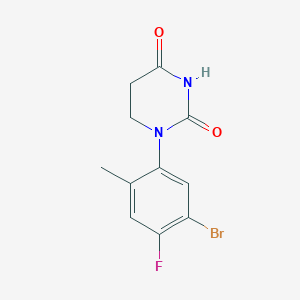

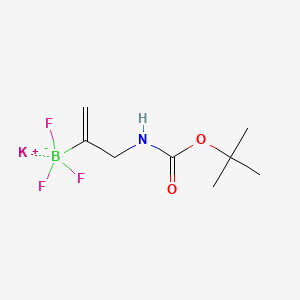
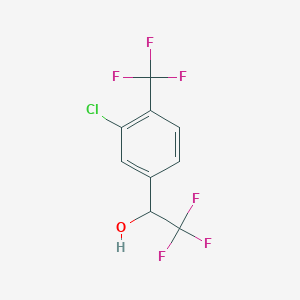
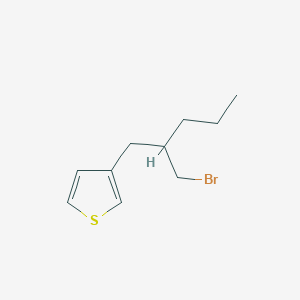
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
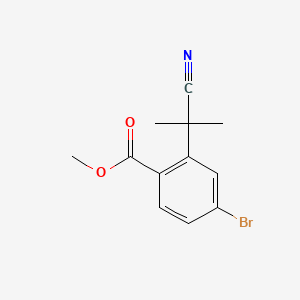
![2-{[(7-Methoxynaphthalen-2-YL)oxy]methyl}-N-methyl-N-(prop-2-EN-1-YL)-1,3-oxazole-4-carboxamide](/img/structure/B13483967.png)
